N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide
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Overview
Description
N-[2-({[(2,4,6-Trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a propanamide group, and a trimethylphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(2,4,6-Trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Trimethylphenyl Group: The trimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,4,6-trimethylbenzoyl chloride and an appropriate catalyst.
Formation of the Carbamoyl Group: This step involves the reaction of the intermediate with an isocyanate to form the carbamoyl group.
Attachment of the Propanamide Group: The final step involves the reaction of the intermediate with propanoyl chloride under basic conditions to form the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(2,4,6-Trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-({[(2,4,6-Trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the benzothiazole ring or the carbamoyl group.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are modulated by the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)formamide: Shares the trimethylphenyl group but lacks the benzothiazole ring and propanamide group.
2-(2,4,6-Trimethylphenyl)benzothiazole: Contains the benzothiazole ring and trimethylphenyl group but lacks the carbamoyl and propanamide groups.
Uniqueness
N-[2-({[(2,4,6-Trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the benzothiazole ring, carbamoyl group, and propanamide group in a single molecule makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23N3O2S2 |
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Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide |
InChI |
InChI=1S/C21H23N3O2S2/c1-5-18(25)22-15-6-7-16-17(10-15)28-21(23-16)27-11-19(26)24-20-13(3)8-12(2)9-14(20)4/h6-10H,5,11H2,1-4H3,(H,22,25)(H,24,26) |
InChI Key |
HSWZWBFKGNHVPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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